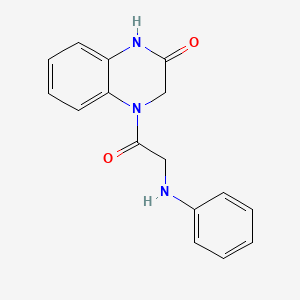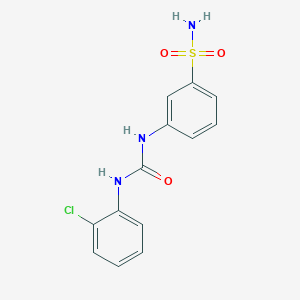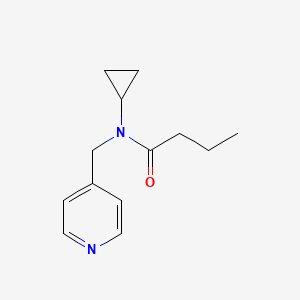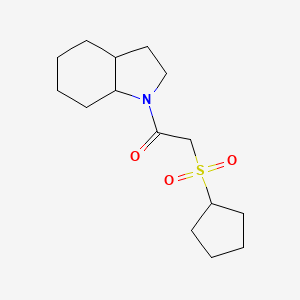![molecular formula C19H25NO3 B7566951 N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B7566951.png)
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic drug that is used for the treatment of Alzheimer's disease and other neurodegenerative disorders. Memantine has been shown to have a unique mechanism of action, which makes it a promising drug for the treatment of various neurological disorders.
Mécanisme D'action
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel that is involved in synaptic plasticity and learning and memory. N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide blocks the excessive activation of the NMDA receptor, which is thought to contribute to the neuronal damage and cognitive impairment seen in Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, decreasing inflammation, and improving synaptic plasticity. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide in lab experiments is its unique mechanism of action, which makes it a promising drug for the treatment of various neurological disorders. However, N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide, including investigating its potential therapeutic benefits in other neurological disorders, such as epilepsy and traumatic brain injury. There is also a need for further studies to determine the optimal dosage and duration of treatment with N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide, as well as to investigate its potential side effects and interactions with other drugs.
In conclusion, N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide is a promising drug for the treatment of various neurological disorders, including Alzheimer's disease. Its unique mechanism of action and biochemical and physiological effects make it an important subject for scientific research. Further studies are needed to fully understand its potential therapeutic benefits and limitations.
Méthodes De Synthèse
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide is synthesized by reacting 1-adamantylamine with 3,4-dimethoxybenzyl chloride in the presence of a base. The resulting intermediate is then treated with 3-hydroxy-4-methoxybenzaldehyde to obtain N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide.
Applications De Recherche Scientifique
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide has been extensively studied for its potential therapeutic benefits in various neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis. It has been shown to improve cognitive function and reduce neuronal damage in animal models of these diseases.
Propriétés
IUPAC Name |
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-23-17-3-2-12(7-16(17)21)11-20-18(22)19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,13-15,21H,4-6,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPUCWKJICHJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C23CC4CC(C2)CC(C4)C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B7566873.png)
![3-thiophen-3-yl-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7566886.png)

![[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanone](/img/structure/B7566896.png)
![2-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7566900.png)
![1-[[4-(Dimethylamino)-3-fluorophenyl]methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B7566908.png)



![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7566957.png)
![3-[4-[3-(2-Oxopyrrolidin-1-yl)phenyl]-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7566965.png)

![N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7566977.png)
